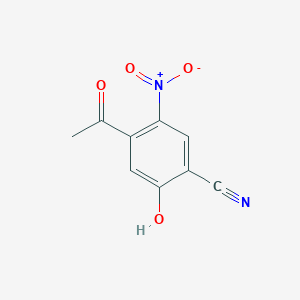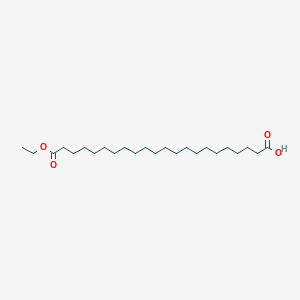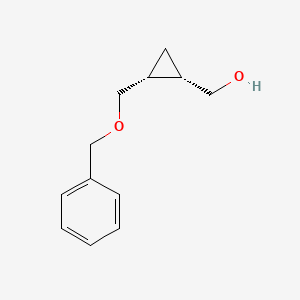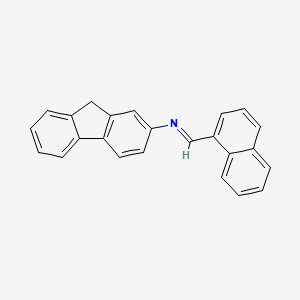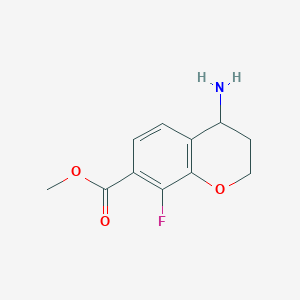
8-Amino-4-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Amino-4-hydroxyquinolin-2(1H)-one is an organic compound belonging to the quinoline family This compound is characterized by the presence of an amino group at the 8th position, a hydroxyl group at the 4th position, and a keto group at the 2nd position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the quinoline ring.
Another method involves the condensation of 2-aminophenol with diethyl malonate, followed by cyclization using a strong acid such as sulfuric acid. This method also requires heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
8-Amino-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The keto group at the 2nd position can be reduced to form a hydroxy derivative.
Substitution: The amino group at the 8th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
8-Amino-4-hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-Amino-4-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structural features allow it to interact with specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Lacks the amino group at the 8th position.
4-Hydroxyquinoline: Lacks the amino group at the 8th position and the keto group at the 2nd position.
2-Aminoquinoline: Lacks the hydroxyl group at the 4th position and the keto group at the 2nd position.
Uniqueness
8-Amino-4-hydroxyquinolin-2(1H)-one is unique due to the presence of both the amino and hydroxyl groups, as well as the keto group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
8-amino-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,10H2,(H2,11,12,13) |
InChI 键 |
MXVOVEJCSUEPEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
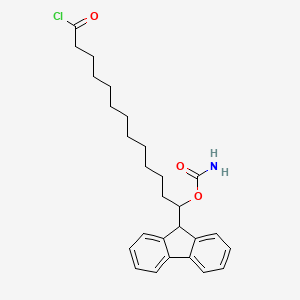


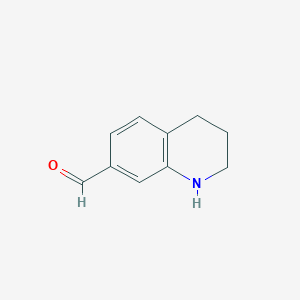

![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)


